molecular formula C22H22FN5O3 B12404527 Trpc6-IN-3 CAS No. 2311863-36-0

Trpc6-IN-3

Katalognummer: B12404527
CAS-Nummer: 2311863-36-0
Molekulargewicht: 423.4 g/mol
InChI-Schlüssel: JUALOUHZJJERQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trpc6-IN-3 is a compound known for its inhibitory effects on the transient receptor potential canonical 6 (TRPC6) channel. TRPC6 channels are non-selective cation channels that play a significant role in various physiological processes, including the regulation of calcium influx into cells. These channels are involved in numerous cellular functions and have been implicated in several diseases, such as kidney disease, pulmonary disease, and neurological disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trpc6-IN-3 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize yield and minimize waste. The process may also include purification steps such as crystallization, distillation, or chromatography to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Trpc6-IN-3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Trpc6-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the TRPC6 channel and its role in various chemical processes.

    Biology: Helps in understanding the physiological and pathological roles of TRPC6 channels in cellular functions.

    Medicine: Investigated for its potential therapeutic effects in treating diseases associated with TRPC6 channel dysfunction, such as kidney disease and pulmonary hypertension.

    Industry: Utilized in the development of new pharmacological agents targeting TRPC6 channels.

Wirkmechanismus

Trpc6-IN-3 exerts its effects by inhibiting the TRPC6 channel, thereby regulating calcium influx into cells. The inhibition of TRPC6 channels affects various cellular processes, including cell proliferation, migration, and survival. The molecular targets and pathways involved include the phospholipase C pathway, which produces diacylglycerol, a second messenger that activates TRPC6 channels .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Trpc6-IN-3 is unique in its high specificity and potency as a TRPC6 channel inhibitor. It has been shown to effectively modulate TRPC6 activity, making it a valuable tool in both research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

2311863-36-0

Molekularformel

C22H22FN5O3

Molekulargewicht

423.4 g/mol

IUPAC-Name

[4-(6-aminopyridazin-3-yl)piperidin-1-yl]-[5-(4-fluorophenoxy)-4-methoxypyridin-2-yl]methanone

InChI

InChI=1S/C22H22FN5O3/c1-30-19-12-18(25-13-20(19)31-16-4-2-15(23)3-5-16)22(29)28-10-8-14(9-11-28)17-6-7-21(24)27-26-17/h2-7,12-14H,8-11H2,1H3,(H2,24,27)

InChI-Schlüssel

JUALOUHZJJERQT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NC=C1OC2=CC=C(C=C2)F)C(=O)N3CCC(CC3)C4=NN=C(C=C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.